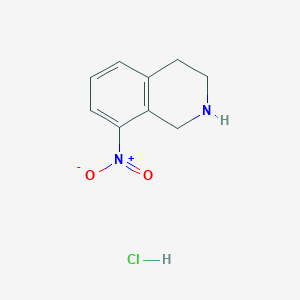

8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción general

Descripción

8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often used in medicinal chemistry research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the nitration of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective nitration at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted isoquinolines, and various other functionalized compounds.

Aplicaciones Científicas De Investigación

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has applications in chemistry, biology, medicine, and industry.

Chemistry It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.

Biology Due to its structural similarity to biologically active molecules, this compound is used in studies related to enzyme inhibition and receptor binding.

Medicine Research is ongoing to explore its potential as a lead compound in the development of new pharmaceuticals that target neurological disorders and infectious diseases.

Industry It is utilized in the production of dyes and pigments because of its stable chemical structure and reactivity.

Case Studies

- Neuroprotective Studies: Analogs with similar structures have exhibited significant neuroprotective effects in cellular models exposed to oxidative stress, suggesting it could be further explored as a neuroprotective agent.

- Antimicrobial Efficacy: 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride was found to possess moderate antibacterial activity, suggesting the potential for developing new antimicrobial agents based on the tetrahydroisoquinoline scaffold.

5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a versatile compound with a significant role in pharmaceutical research and development .

Pharmaceutical Development It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, because of its structural similarity to biologically active molecules .

Biological Research It is employed in studies investigating the mechanisms of action of neurotransmitters, helping researchers understand how certain drugs affect brain function .

Organic Synthesis This chemical is a valuable building block in organic synthesis, allowing chemists to efficiently create complex molecules, which is crucial in drug discovery and development .

Analytical Chemistry It is used as a standard in analytical methods to quantify related compounds, ensuring accuracy in research and quality control in pharmaceutical manufacturing .

Material Science The compound has applications in developing new materials, particularly in creating polymers with enhanced properties, benefiting industries focused on advanced materials .

7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key compound in pharmaceutical research and is used for synthesizing bioactive molecules .

Pharmaceutical Development This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders .

Neuroscience Research It is used in studies investigating the mechanisms of neurotransmission and neuroprotection, helping researchers understand brain function and potential treatments for neurodegenerative diseases .

Analytical Chemistry The compound is employed as a reference standard in analytical methods, ensuring the accuracy and reliability of testing procedures in laboratories .

Biochemical Assays It plays a role in biochemical assays to evaluate enzyme activity, providing insights into metabolic pathways and potential drug interactions .

Mecanismo De Acción

The mechanism of action of 8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.

Comparación Con Compuestos Similares

Similar Compounds

- 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Uniqueness

8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. This positional specificity can lead to different interactions with biological targets compared to other nitro-substituted isoquinolines.

Actividad Biológica

8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (BNTIQ) is a compound that belongs to the tetrahydroisoquinoline (THIQ) class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article presents an in-depth exploration of the biological activity of BNTIQ, including its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Target of Action

BNTIQ interacts with various biological targets due to its structural similarities with other biologically active molecules. It is known to exert effects against a range of infective pathogens and neurodegenerative disorders .

Mode of Action

The compound operates through multiple biochemical pathways, depending on its specific structure and the biological context. Its unique functional groups allow for varied interactions with enzymes and receptors .

Biochemical Pathways

Research indicates that BNTIQ can influence several biochemical pathways, which contributes to its diverse biological activities. These pathways include those involved in oxidative stress response and apoptosis regulation, particularly relevant in neurodegenerative diseases .

Biological Activity

BNTIQ exhibits a range of biological activities that can be categorized as follows:

Neuroprotective Effects : BNTIQ has shown potential in protecting neuronal cells from oxidative stress and apoptosis. This property is particularly significant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Activity : Studies have demonstrated that BNTIQ can inhibit the growth of certain bacterial strains. For instance, it has been effective against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential application in treating infections.

Enzyme Inhibition : BNTIQ has been studied for its inhibitory effects on specific enzymes critical for biochemical pathways. Notably, it inhibits MurE synthetase, an enzyme essential for bacterial cell wall biosynthesis.

Structure-Activity Relationship (SAR)

The biological activity of BNTIQ is closely linked to its chemical structure. The presence of bromo and nitro substituents significantly influences its reactivity and interaction with biological targets. Comparative studies reveal that modifications in these substituents can enhance or diminish biological potency .

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-1,2,3,4-tetrahydroisoquinoline | Lacks nitro group | Less reactive; minimal biological activity |

| 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline | Contains methyl group | Altered steric properties; enhanced activity |

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound | Used as a scaffold; limited activity |

This table illustrates how structural variations among THIQ derivatives can lead to significant differences in their biological activities.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of BNTIQ:

- Neuroprotective Studies : In vitro studies demonstrated that BNTIQ protects neuronal cells from oxidative damage induced by hydrogen peroxide. The compound reduced cell death significantly compared to controls.

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of BNTIQ against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains.

- Enzyme Inhibition Research : Research focused on BNTIQ's inhibition of MurE synthetase showed an IC50 value of 15 µM, indicating moderate inhibitory activity that could be leveraged for antibiotic development.

Propiedades

IUPAC Name |

8-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9;/h1-3,10H,4-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLQIBARSLFUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.